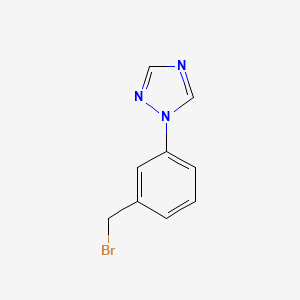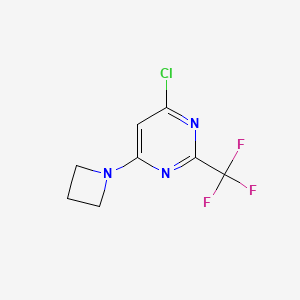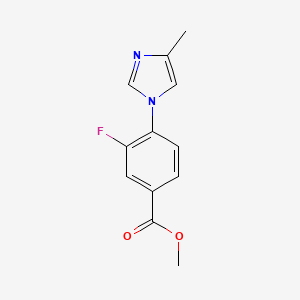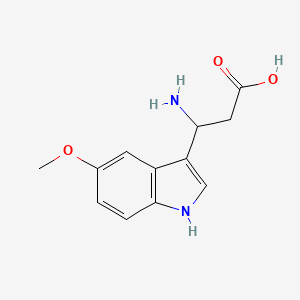
5,6-Diethoxyindoline-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Diethoxyindoline-2,3-dione is a chemical compound with the molecular formula C12H13NO4. It belongs to the class of indole derivatives, which are known for their significant biological and pharmacological activities. This compound is characterized by the presence of two ethoxy groups at the 5 and 6 positions of the indoline-2,3-dione core structure .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Diethoxyindoline-2,3-dione typically involves the reaction of indoline-2,3-dione with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetone or ethanol. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
5,6-Diethoxyindoline-2,3-dione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole nucleus.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and substituted indoles, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
5,6-Diethoxyindoline-2,3-dione has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Biology: It serves as a probe for studying enzyme mechanisms and interactions.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5,6-Diethoxyindoline-2,3-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is known to modulate enzyme activity and receptor binding .
Comparación Con Compuestos Similares
Similar Compounds
Indoline-2,3-dione: The parent compound without the ethoxy groups.
5,6-Dimethoxyindoline-2,3-dione: Similar structure with methoxy groups instead of ethoxy.
5,6-Dichloroindoline-2,3-dione: Contains chlorine atoms instead of ethoxy groups.
Uniqueness
5,6-Diethoxyindoline-2,3-dione is unique due to the presence of ethoxy groups, which can influence its chemical reactivity and biological activity. These groups can enhance solubility and modify the compound’s interaction with biological targets, making it distinct from other similar compounds .
Propiedades
Fórmula molecular |
C12H13NO4 |
|---|---|
Peso molecular |
235.24 g/mol |
Nombre IUPAC |
5,6-diethoxy-1H-indole-2,3-dione |
InChI |
InChI=1S/C12H13NO4/c1-3-16-9-5-7-8(6-10(9)17-4-2)13-12(15)11(7)14/h5-6H,3-4H2,1-2H3,(H,13,14,15) |
Clave InChI |
APYJLECSXVSNIL-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=C2C(=C1)C(=O)C(=O)N2)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3-Ethylphenyl)-1H-pyrazolo[3,4-b]pyridin-3(2H)-one](/img/structure/B11874273.png)










![2-[2-(Trifluoromethoxy)phenyl]pyrrolidine](/img/structure/B11874345.png)


